molecular formula C15H19ClN4O B7359428 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide

Katalognummer B7359428
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: QXLOSPHEUMSPDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. CEP-1347 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide works by inhibiting the JNK pathway, which is involved in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway is activated in response to a variety of stimuli, including oxidative stress, cytokines, and growth factors. Activation of the JNK pathway can lead to cell death and inflammation, making it a potential target for therapeutic intervention. By inhibiting the JNK pathway, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide can protect cells from stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In neuronal cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect against oxidative stress and inflammation, and improve mitochondrial function. In cancer cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetic models, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has several advantages as a potential therapeutic agent, including its ability to protect cells from stress-induced damage and promote cell survival. However, there are also some limitations to its use in lab experiments. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a small molecule inhibitor, which means that it may have off-target effects and interact with other pathways in addition to the JNK pathway. Additionally, the efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide may vary depending on the disease model and the stage of the disease.

Zukünftige Richtungen

There are several future directions for research on 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JNK pathway. Another area of interest is the investigation of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Additionally, further research is needed to determine the safety and efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in clinical trials, and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1-ethylpiperidin-4-ylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including chlorination and deprotection, to yield the final product. The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In these studies, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect neurons from cell death and improve motor function. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been investigated as a potential therapeutic agent for cancer and diabetes, with promising results in preclinical studies.

Eigenschaften

IUPAC Name

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-2-20-7-5-11(6-8-20)17-15(21)14-12-9-10(16)3-4-13(12)18-19-14/h3-4,9,11H,2,5-8H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOSPHEUMSPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.